![molecular formula C9H6BrNO3 B13116936 Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that contains both furan and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate typically involves the bromination of a furo[2,3-c]pyridine precursor followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step can be achieved using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromopyridine-3-carboxylate
- Methyl 2-bromothiazole-5-carboxylate
- Methyl 5-aminopyridine-3-carboxylate
Uniqueness
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is unique due to its fused furan and pyridine rings, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C9H6BrNO3 |
|---|---|
Molekulargewicht |
256.05 g/mol |
IUPAC-Name |
methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)7-2-5-6(10)4-14-8(5)3-11-7/h2-4H,1H3 |
InChI-Schlüssel |
FMDKAXQOCUAWJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2C(=C1)C(=CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


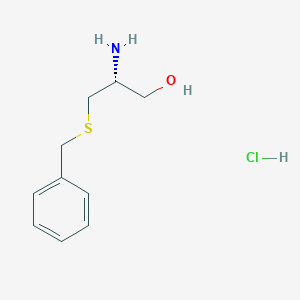



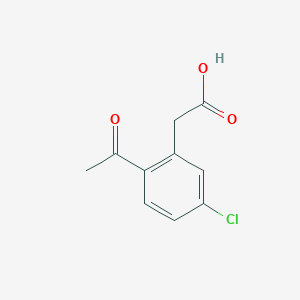
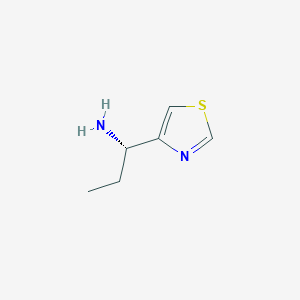
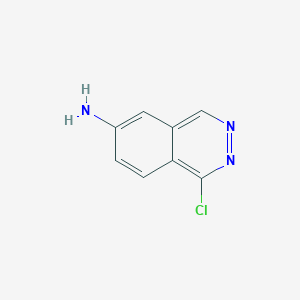
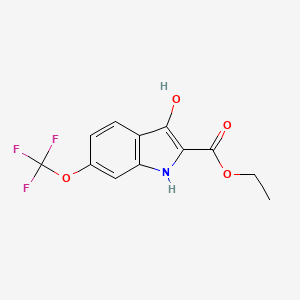

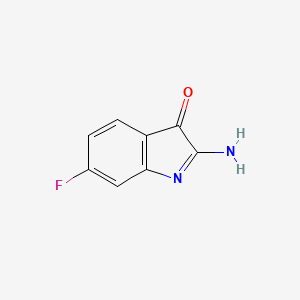
![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B13116923.png)
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
